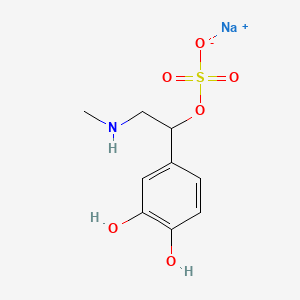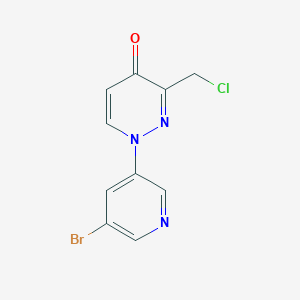
6-Demethyl Papaverine-d3 beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Demethyl Papaverine-d3 beta-D-Glucuronide is a labeled metabolite of Papaverine, a well-known vasodilator. This compound is primarily used in proteomics research and has a molecular formula of C25H24D3NO10 with a molecular weight of 504.50 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves the incorporation of deuterium (d3) into the Papaverine structure, followed by glucuronidation. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for glucuronidation involve the use of glucuronic acid derivatives under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound is typically carried out in specialized laboratories equipped for handling isotopically labeled compounds. The process involves multiple steps, including the synthesis of the deuterated precursor and subsequent glucuronidation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Demethyl Papaverine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
6-Demethyl Papaverine-d3 beta-D-Glucuronide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Used in studies involving enzyme kinetics and metabolic profiling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in pharmacokinetic studies.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 6-Demethyl Papaverine-d3 beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Papaverine, it may exert similar effects, such as vasodilation, by inhibiting phosphodiesterase enzymes and increasing cyclic adenosine monophosphate (cAMP) levels. This leads to the relaxation of smooth muscle cells and improved blood flow .
Comparaison Avec Des Composés Similaires
Similar Compounds
Papaverine: The parent compound, known for its vasodilatory effects.
6-Demethyl Papaverine: A closely related compound without the deuterium labeling.
Papaverine beta-D-Glucuronide: The non-deuterated glucuronide form.
Uniqueness
6-Demethyl Papaverine-d3 beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which makes it particularly useful in metabolic studies and as a reference standard in mass spectrometry. This labeling allows for precise tracking and quantification in biological systems .
Propriétés
Formule moléculaire |
C25H27NO10 |
|---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H27NO10/c1-32-16-5-4-12(9-17(16)33-2)8-15-14-11-18(34-3)19(10-13(14)6-7-26-15)35-25-22(29)20(27)21(28)23(36-25)24(30)31/h4-7,9-11,20-23,25,27-29H,8H2,1-3H3,(H,30,31)/t20-,21-,22+,23-,25+/m0/s1/i3D3 |
Clé InChI |
UGQMKGSZOXHZOP-PABHCYFOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


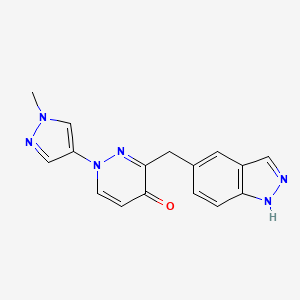
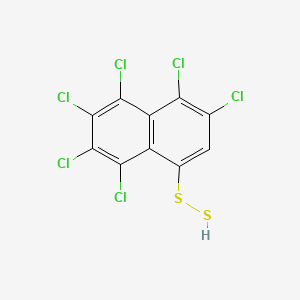
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)


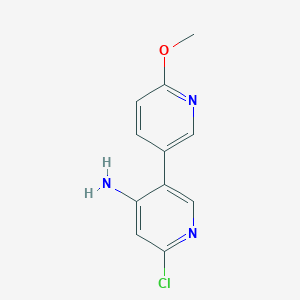
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
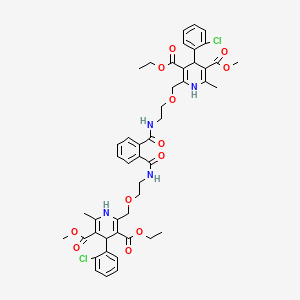
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)

![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
